![molecular formula C13H22Cl2N2O2 B1438142 N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride CAS No. 1185297-68-0](/img/structure/B1438142.png)
N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride
Overview
Description
“N’-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride” is a chemical compound with the molecular formula C13H20N2O2.2ClH . It is related to a series of compounds that have been synthesized and evaluated for their anticancer activities .
Synthesis Analysis
The synthesis of related compounds involves the design of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties. These compounds are synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline has been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling .Scientific Research Applications
1. Synthesis of Novel Derivatives
N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride has been used as a precursor or structural motif in the synthesis of various organic compounds. For instance, it has been involved in multi-component cyclo-condensation reactions to produce novel derivatives like pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives. These compounds were further evaluated for their antimicrobial and anti-inflammatory activities, showcasing the chemical's utility in creating bioactive molecules (Kendre, Landge, & Bhusare, 2015).
2. Recyclization and Formation of Bicyclic Derivatives
In another study, the compound's derivatives underwent recyclization reactions with nitrogen-containing binucleophiles, leading to the formation of various fused bicyclic structures. The process delineates the compound's capability to act as a versatile building block in synthetic organic chemistry, facilitating the synthesis of complex molecular architectures (Britsun et al., 2009).
3. Complex Formation and Crystal Structures
The compound and its derivatives have also been studied for their ability to form complexes with metals, as seen in the crystal structures of N,N'-dimethyl-N,N'-bis(pyridin-2ylmethyl)propane-1,3-diaminecopper(II) perchlorate. These studies are pivotal in understanding the coordination chemistry and structural aspects of these compounds, which can have implications in catalysis and material science (Yokoyama et al., 2012).
4. Applications in Corrosion Inhibition and Material Science
The compound has also found applications in material science, particularly in corrosion inhibition. A study investigated the corrosion inhibition performance and mechanism of derivatives of the compound for mild steel in acidic environments. These findings are crucial for developing new materials with enhanced resistance to corrosion, which has vast industrial applications (Louadi et al., 2017).
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-15(2)7-3-6-14-9-11-4-5-12-13(8-11)17-10-16-12;;/h4-5,8,14H,3,6-7,9-10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQBGUYMRNLFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC2=C(C=C1)OCO2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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